3-Anilinorhodanine is a synthetic organic compound with significant interest in medicinal chemistry and materials science. It belongs to a class of compounds known as rhodanines, which are characterized by the presence of a rhodanine moiety (a five-membered ring containing sulfur and nitrogen). The compound is particularly noted for its potential biological activities, including antibacterial and antifungal properties.
The synthesis of 3-Anilinorhodanine typically involves the reaction of aniline derivatives with rhodanine, which can be sourced from various chemical suppliers or synthesized from simpler precursors. Its applications span across pharmaceuticals and materials science, making it a compound of interest for researchers in these fields.
3-Anilinorhodanine is classified as a heterocyclic compound due to its ring structure containing different elements (sulfur and nitrogen) in addition to carbon. It is also categorized under organic compounds and specifically as a derivative of rhodanine.
The synthesis of 3-Anilinorhodanine can be achieved through several methods, with one common approach being the condensation reaction between aniline and rhodanine.
Technical Details:
The general reaction can be summarized as follows:
The molecular structure of 3-Anilinorhodanine features a rhodanine ring fused with an aniline substituent. The key structural components include:
3-Anilinorhodanine has been studied for its reactivity in various chemical transformations. Notably, it can undergo:
Technical Details:
The biological activity of 3-Anilinorhodanine is primarily attributed to its ability to interact with specific biological targets, such as enzymes or receptors involved in microbial growth or infection pathways.
Research indicates that compounds similar to 3-Anilinorhodanine exhibit mechanisms that may involve:
These mechanisms are essential for understanding how 3-Anilinorhodanine could be utilized therapeutically.
3-Anilinorhodanine has several notable applications:
Molecular Formula and Weight: 3-Anilinorhodanine has the empirical formula C₉H₈N₂OS₂, corresponding to a molecular weight of 224.31 g/mol. The core structure consists of a rhodanine unit (2-sulfanylidene-1,3-thiazolidin-4-one) linked to an aniline moiety via the exocyclic nitrogen at position 3 [3].
Structural Features:
Spectroscopic Properties:
Table 1: Molecular and Structural Data for 3-Anilinorhodanine
Property | Value/Description | Source |
---|---|---|
Molecular formula | C₉H₈N₂OS₂ | [3] |
Molecular weight | 224.31 g/mol | [3] |
SMILES notation | C1C(=O)N(C(=S)S1)NC2=CC=CC=C2 | [3] |
Characteristic IR bands | 1705 cm⁻¹ (C=O), 1210 cm⁻¹ (C=S) | [9] |
Tautomeric form (solid) | 2-Thioxo | [1] |
Rhodanine Origins: The parent compound, rhodanine, was first synthesized in 1877 by Marceli Nencki via the reaction of ammonium thiocyanate with chloroacetic acid. He named it "Rhodaninsaure" (from rhodanide, an archaic term for thiocyanate) [1].
Derivatization Era: 3-Anilinorhodanine emerged in the mid-20th century during systematic explorations of rhodanine’s reactivity. The condensation of rhodanine with aromatic amines under acidic catalysis became a standard route to N-aryl derivatives. This period aligned with broader trends in heterocyclic chemistry, where ring functionalization was pursued to enhance bioactivity [1] [5].
Medicinal Chemistry Controversy: By the 2010s, rhodanine derivatives faced scrutiny as potential PAINS (pan-assay interference compounds) due to redox activity and thiol reactivity. This led to diminished interest in high-throughput screening. However, rigorous characterization and target validation studies later reaffirmed the legitimacy of specific 3-substituted rhodanines, including 3-anilinorhodanine, as viable pharmacophores [1] [6].
Table 2: Historical Timeline of Key Developments
Year | Event | Significance |
---|---|---|
1877 | Synthesis of rhodanine by Nencki | Foundation for heterocyclic derivatization |
1940–1960 | Exploration of 3-arylaminorhodanine synthesis | Establishment of 3-anilinorhodanine as a scaffold |
2010 | PAINS classification proposed (Baell & Holloway) | Temporary decline in research interest |
2017 | Re-evaluation of rhodanine’s utility (Kaminskyy et al.) | Rehabilitation via mechanistic studies |
Reactivity Profile:
Pharmacological Relevance:
Material Science Applications:
Table 3: Key Reactions and Applications of 3-Anilinorhodanine
Reaction/Application | Conditions/Outcome | Role of Scaffold |
---|---|---|
Knoevenagel condensation | C5-arylidene formation; solvent-free, Δ | Electrophilic C5 activation |
Palladium complexation | [PdCl₂(3-anilinorhodanine)₂] synthesis | S,O-chelation sites |
Aldose reductase inhibition | IC₅₀ ~0.1 μM for optimized derivatives | Zinc-binding thione moiety |
Dye-sensitized solar cells | 8% efficiency in porphyrin-based cells | Electron-accepting properties |
Current Challenges: Despite utility, the PAINS legacy necessitates stringent control experiments to discount assay artifacts. Recent strategies include:
This compound exemplifies how heterocyclic frameworks bridge traditional organic synthesis with contemporary therapeutic and technological innovation [1] [6] [8].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4